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Compound of Interest

Compound Name:
2,4-Dichloro-5-

(trifluoromethyl)pyridine

Cat. No.: B1390642 Get Quote

An In-depth Technical Guide to 2,4-Dichloro-5-(trifluoromethyl)pyridine: Structure,

Synthesis, and Reactivity

Abstract: 2,4-Dichloro-5-(trifluoromethyl)pyridine is a halogenated and trifluoromethyl-

substituted pyridine derivative of significant interest in synthetic chemistry. Its electron-deficient

aromatic core, functionalized with two chemically distinct chlorine atoms, makes it a valuable

and versatile building block for the construction of complex molecules in the pharmaceutical

and agrochemical sectors.[1] This guide provides a detailed examination of its molecular

structure, outlines a common synthetic approach, and offers insights into its chemical reactivity,

with a particular focus on the regioselectivity of nucleophilic substitution reactions. This

document is intended for researchers, medicinal chemists, and process development scientists

who utilize functionalized heterocyclic intermediates.

Core Molecular Attributes and Physicochemical
Properties
2,4-Dichloro-5-(trifluoromethyl)pyridine, registered under CAS Number 888327-38-6, is a

distinct chemical entity featuring a pyridine ring substituted with two chlorine atoms at the 2-

and 4-positions and a trifluoromethyl (-CF₃) group at the 5-position.[1] The strategic placement

of these substituents creates a molecule with unique electronic properties that are highly

valuable for synthetic applications. The strong electron-withdrawing nature of the two chlorine
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atoms, the trifluoromethyl group, and the pyridine nitrogen atom renders the aromatic ring

highly electron-deficient, which is a key determinant of its reactivity.[1]

A summary of its key identifiers and computed physicochemical properties is presented in Table

1.

Identifier Value Source

IUPAC Name
2,4-dichloro-5-

(trifluoromethyl)pyridine
[1]

CAS Number 888327-38-6 [1]

Molecular Formula C₆H₂Cl₂F₃N [1]

Molecular Weight 215.98 g/mol [1]

Canonical SMILES
C1=C(C(=CN=C1Cl)C(F)

(F)F)Cl
[1]

InChI Key
HQEZKTVEZYMLRK-

UHFFFAOYSA-N
[1]

Predicted Boiling Point 210.2 ± 35.0 °C [2]

Predicted Density 1.542 ± 0.06 g/cm³ [2]

Molecular Structure and Spectroscopic Analysis
The molecular structure of 2,4-dichloro-5-(trifluoromethyl)pyridine is defined by its

substituted pyridine core. While specific, experimentally verified spectroscopic data for this

exact isomer is not widely available in peer-reviewed literature, a robust analysis can be

inferred from the known chemical shifts of related compounds and fundamental NMR

principles.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.smolecule.com/products/s829626
https://www.smolecule.com/products/s829626
https://www.smolecule.com/products/s829626
https://www.smolecule.com/products/s829626
https://www.smolecule.com/products/s829626
https://www.smolecule.com/products/s829626
https://www.smolecule.com/products/s829626
https://www.chemimpex.com/products/30770
https://www.chemimpex.com/products/30770
https://www.benchchem.com/product/b1390642?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1390642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pyridine Ring

Substituents

C C

H

 6

C

CF₃

 5

C

Cl

 4

C

H

 3

N

Cl

 2

Click to download full resolution via product page

Caption: Molecular structure of 2,4-dichloro-5-(trifluoromethyl)pyridine.

Expected ¹H NMR Spectrum: The proton NMR spectrum is anticipated to show two distinct

signals in the aromatic region, corresponding to the protons at the C-3 and C-6 positions.
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H-6: This proton is adjacent to the ring nitrogen and would appear as a singlet.

H-3: This proton is situated between two chlorine atoms and would also appear as a singlet.

Due to the electron-withdrawing environment, both signals are expected to be downfield,

likely in the range of 7.5 to 8.7 ppm in a deuterated chloroform solvent.[1]

Expected ¹³C NMR Spectrum: The carbon spectrum would display six signals.

The carbon attached to the trifluoromethyl group (C-5) would appear as a quartet due to

coupling with the three fluorine atoms.

The carbons bonded to chlorine (C-2 and C-4) would be significantly deshielded.

The remaining carbons (C-3 and C-6) would resonate at chemical shifts influenced by their

position relative to the nitrogen and other substituents.

Expected ¹⁹F NMR Spectrum: The fluorine NMR spectrum is expected to show a single signal,

a singlet, corresponding to the three equivalent fluorine atoms of the -CF₃ group.

Synthesis Pathway and Experimental Protocol
The synthesis of trifluoromethylpyridines is most commonly achieved through a halogen

exchange (HALEX) reaction, where a trichloromethyl-substituted precursor is treated with a

fluorinating agent. While a specific protocol for the 2,4-dichloro isomer is not readily published,

a representative procedure can be adapted from established methods for analogous

compounds, such as the synthesis of the 2,3-dichloro isomer. This process involves the

fluorination of 2,4-dichloro-5-(trichloromethyl)pyridine.
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Caption: Generalized workflow for the synthesis of 2,4-dichloro-5-(trifluoromethyl)pyridine.

Representative Experimental Protocol (Adapted)
Disclaimer: This protocol is a generalized representation based on similar published syntheses

and should be optimized and validated under appropriate laboratory safety conditions.

Reactor Charging: In a suitable high-pressure autoclave, charge 2,4-dichloro-5-

(trichloromethyl)pyridine and a catalytic amount (e.g., 1-5 mol%) of a metal halide catalyst,

such as anhydrous iron(III) chloride (FeCl₃).

Fluorination: Cool the reactor and carefully introduce at least three molar equivalents of

anhydrous hydrogen fluoride (HF).

Reaction: Seal the reactor and heat the mixture to a temperature typically ranging from

150°C to 250°C. The reaction is maintained at superatmospheric pressure until analytical

monitoring (e.g., GC-MS) indicates the complete consumption of the starting material.

Work-up: After cooling the reactor to a safe temperature, vent the excess HF through a

caustic scrubber. Carefully quench the reaction mixture by pouring it onto ice.

Neutralization and Extraction: Neutralize the acidic aqueous mixture with a base (e.g.,

sodium hydroxide or sodium bicarbonate solution). Extract the aqueous layer with a suitable

organic solvent, such as dichloromethane or ethyl acetate.
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Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter,

and concentrate under reduced pressure. The crude product can be further purified by

vacuum distillation to yield the final 2,4-dichloro-5-(trifluoromethyl)pyridine.

Chemical Reactivity and Regioselectivity
The primary utility of 2,4-dichloro-5-(trifluoromethyl)pyridine in organic synthesis stems from

the differential reactivity of its two chlorine atoms in nucleophilic aromatic substitution (SₙAr)

reactions.

Regioselectivity in SₙAr Reactions
In SₙAr reactions with dichloropyridines, the site of nucleophilic attack is governed by the

stability of the intermediate Meisenheimer complex. For 2,4-dichloropyridine systems,

nucleophilic attack is generally favored at the C-4 position. This preference is because the

negative charge of the Meisenheimer intermediate formed upon C-4 attack can be delocalized

onto the electronegative pyridine nitrogen atom, providing superior resonance stabilization

compared to the intermediate formed from attack at the C-2 position. The presence of the

strongly electron-withdrawing -CF₃ group at the C-5 position further enhances the

electrophilicity of the ring, particularly at the adjacent C-4 and C-6 positions, thereby reinforcing

the preference for C-4 substitution.

This regioselectivity allows for the sequential and controlled functionalization of the pyridine

ring, making it a powerful tool for building molecular complexity.
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Caption: Regioselectivity in nucleophilic substitution of 2,4-dichloro-5-
(trifluoromethyl)pyridine.

Applications in Drug Discovery and Agrochemicals
Trifluoromethylpyridine derivatives are a cornerstone in modern agrochemical and

pharmaceutical development. The trifluoromethyl group often enhances metabolic stability,

binding affinity, and bioavailability of active ingredients.

While many commercial products, such as the fungicide fluazinam, are derived from the

isomeric 2,3-dichloro-5-(trifluoromethyl)pyridine, the 2,4-dichloro isomer serves as a crucial

intermediate for accessing different substitution patterns. It is utilized in the synthesis of novel

compounds for crop protection and is a valuable building block in pharmaceutical research.[1]

For instance, it has been employed as a reactant in the synthesis of potential inhibitors for

enzymes like 17β-hydroxysteroid dehydrogenase type 1, a target relevant to hormone-

dependent diseases.[1] Its ability to undergo selective C-4 substitution allows medicinal

chemists to introduce a wide variety of functional groups to build libraries of compounds for

screening against biological targets.
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Safety and Handling
As a chlorinated and fluorinated organic compound, 2,4-dichloro-5-(trifluoromethyl)pyridine
requires careful handling in a laboratory setting. Based on data for closely related isomers, it

should be considered harmful if swallowed or inhaled, and may cause skin and serious eye

irritation.

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety

goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated

chemical fume hood.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong oxidizing agents.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Do not allow the material to enter drains or waterways.

Conclusion
2,4-Dichloro-5-(trifluoromethyl)pyridine is a highly functionalized heterocyclic intermediate

with significant potential for the synthesis of novel active ingredients. Its value is rooted in the

electron-deficient nature of its pyridine core and the predictable regioselectivity of its C-4

chlorine atom towards nucleophilic substitution. This allows for its use as a scaffold upon which

complex molecular architectures can be built. While detailed characterization data and specific

large-scale applications are not as prevalent in the public domain as for its 2,3-dichloro isomer,

its fundamental chemical properties ensure its continued importance for researchers and

scientists in drug discovery and agrochemical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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